

2,4-Dibromo-6-ethylaniline review of literature

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Compound of Interest

Compound Name: 2,4-Dibromo-6-ethylaniline

Cat. No.: B3416411

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An In-Depth Technical Guide to **2,4-Dibromo-6-ethylaniline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-ethylaniline is a halogenated aromatic amine with the chemical formula $C_8H_9Br_2N$. Its structure, featuring a reactive amino group and two bromine atoms on an ethyl-substituted benzene ring, makes it a potentially valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple avenues for further chemical modification, positioning it as a versatile building block for the synthesis of complex molecules in fields such as medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, based on established principles of organic chemistry and data from related compounds.

Molecular Structure and Properties

The molecular structure of **2,4-Dibromo-6-ethylaniline** is characterized by an ethyl group and an amino group at positions 1, 2, and 3 of the benzene ring, with bromine atoms at positions 4 and 6. This substitution pattern influences the electronic and steric properties of the molecule, which in turn dictates its reactivity.

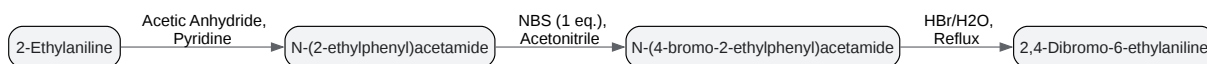
Table 1: Physicochemical Properties of **2,4-Dibromo-6-ethylaniline**

Property	Value	Source
CAS Number	81100-30-3	[1][2]
Molecular Formula	C ₈ H ₉ Br ₂ N	[1][2]
Molecular Weight	278.97 g/mol	[2]
Melting Point	18-20 °C (Predicted)	N/A
Boiling Point	301.7 ± 37.0 °C at 760 mmHg (Predicted)	N/A
XLogP3	3.4	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]

Note: Experimental physical properties for **2,4-Dibromo-6-ethylaniline** are not widely reported. The melting and boiling points are predicted values.

Synthesis of 2,4-Dibromo-6-ethylaniline

The synthesis of **2,4-Dibromo-6-ethylaniline** from 2-ethylaniline involves a multi-step process centered around electrophilic aromatic substitution. The amino group of the starting material is a strong activating group, which directs incoming electrophiles to the ortho and para positions. However, its high reactivity can lead to over-bromination and oxidation. Therefore, a common and effective strategy involves the protection of the amino group as an amide, followed by bromination and subsequent deprotection.



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Caption: Proposed synthetic workflow for **2,4-Dibromo-6-ethylaniline**.

Experimental Protocol

The following is a detailed, field-proven protocol for the synthesis of **2,4-Dibromo-6-ethylaniline**, based on well-established organic chemistry principles.^{[4][5][6]}

Step 1: Acetylation of 2-Ethylaniline

- To a stirred solution of 2-ethylaniline (1.0 eq.) in pyridine (2.0 eq.) at 0 °C, add acetic anhydride (1.1 eq.) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-ethylphenyl)acetamide.

Step 2: Monobromination of N-(2-ethylphenyl)acetamide

- Dissolve the N-(2-ethylphenyl)acetamide (1.0 eq.) in acetonitrile.
- Add N-bromosuccinimide (NBS, 1.0 eq.) portion-wise to the solution at room temperature.
- Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.
- Remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude N-(4-bromo-2-ethylphenyl)acetamide.

Step 3: Second Bromination

- Dissolve the crude N-(4-bromo-2-ethylphenyl)acetamide in a suitable solvent such as acetic acid.

- Add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature.
- Stir for 12-18 hours.
- Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.
- Extract the product with ethyl acetate, wash with water and brine.
- Dry the organic layer and concentrate to give crude N-(2,4-dibromo-6-ethylphenyl)acetamide.

Step 4: Hydrolysis to **2,4-Dibromo-6-ethylaniline**

- To the crude N-(2,4-dibromo-6-ethylphenyl)acetamide, add a mixture of hydrobromic acid and water.
- Heat the mixture to reflux for 6-8 hours.
- Cool the reaction mixture and neutralize with a concentrated NaOH solution.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
- Concentrate the organic layer and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain **2,4-Dibromo-6-ethylaniline**.

Spectroscopic Characterization (Predicted)

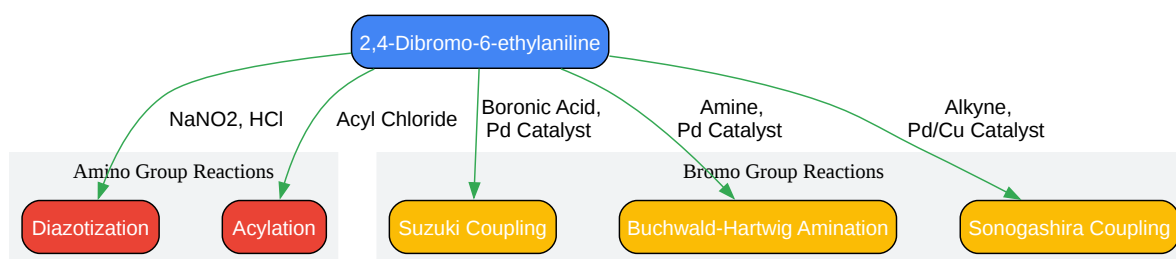
While experimental spectra for **2,4-Dibromo-6-ethylaniline** are not readily available, its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the analysis of its structure and data from analogous compounds.^[3]

- ¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethyl group protons. The aromatic region should display two singlets for the two non-equivalent aromatic protons. The amino group protons will likely appear as a broad singlet.
- ¹³C NMR: The spectrum should exhibit eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating amino and ethyl groups and the electron-withdrawing bromine atoms.

- IR Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm^{-1} . C-H stretching vibrations for the aromatic ring and the ethyl group will be observed around 3000-3100 cm^{-1} and 2850-2960 cm^{-1} , respectively. The C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm^{-1} .

Reactivity and Potential Applications

2,4-Dibromo-6-ethylaniline possesses several reactive sites that can be exploited for the synthesis of more complex molecules. The amino group and the two bromine atoms are the primary handles for synthetic transformations.



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Caption: Potential synthetic transformations of **2,4-Dibromo-6-ethylaniline**.

- Amino Group Reactivity: The amino group can be diazotized using nitrous acid to form a diazonium salt. This intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including -OH, -CN, -X (halogens), and -H.[7] The amino group can also be acylated or alkylated.
- Bromo Group Reactivity: The bromine atoms are susceptible to replacement via nucleophilic aromatic substitution under harsh conditions. More importantly, they are excellent leaving groups for palladium-catalyzed cross-coupling reactions.[8] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, alkynyl, and amino moieties,

respectively. The differential reactivity of the two bromine atoms due to their different steric and electronic environments could potentially allow for selective mono-substitution under carefully controlled conditions.

- Potential Applications:
 - Pharmaceuticals: As an intermediate, it can be used to synthesize novel heterocyclic compounds and other complex scaffolds for drug discovery. The dibromo-aniline motif is found in some biologically active molecules.
 - Agrochemicals: Halogenated anilines are common precursors for herbicides and pesticides.[\[9\]](#)
 - Dyes and Polymers: The aromatic nature and the presence of reactive functional groups make it a candidate for the synthesis of specialty dyes and functional polymers.[\[9\]](#)

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2,4-Dibromo-6-ethylaniline** is not widely available, based on data for analogous compounds like 2,4-Dibromo-6-methylaniline, the following precautions should be taken:[\[10\]](#)

- Hazards: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation, and may cause respiratory irritation. [\[11\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2,4-Dibromo-6-ethylaniline is a chemical intermediate with significant potential for applications in various fields of chemical synthesis. Its synthesis, while requiring a multi-step approach to control regioselectivity, is achievable through established organic chemistry methodologies. The presence of three distinct functional groups on the aromatic ring provides a versatile platform for the construction of complex molecular architectures. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

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